The molecular formula of CYH33 is , with a CAS registry number of 1494684-33-1. The compound features a complex arrangement that includes fluorinated groups and multiple nitrogen atoms, contributing to its selectivity for the PI3Kα isoform over other isoforms such as PI3Kβ, PI3Kδ, and PI3Kγ.
CYH33 has been shown to significantly inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest at the G1 phase. In preclinical studies, it has demonstrated synergistic effects when combined with other therapies, such as radiation or fatty acid synthase inhibitors. The compound's ability to modulate immune responses within the tumor microenvironment also highlights its potential in combination therapy scenarios.
The primary mechanism of action for CYH33 involves selective inhibition of PI3Kα, leading to decreased phosphorylation of downstream targets such as AKT. This results in reduced survival signals in cancer cells, promoting apoptosis and inhibiting proliferation. Additionally, CYH33 enhances T cell activation and infiltration into tumors while reprogramming macrophages towards an M1 phenotype, which is associated with pro-inflammatory responses beneficial for antitumor immunity.
CYH33 has potential applications in treating various cancers characterized by PIK3CA mutations, including breast cancer, esophageal squamous cell carcinoma, ovarian clear cell carcinoma, and others. Ongoing clinical trials are evaluating its efficacy both as a monotherapy and in combination with other agents to enhance therapeutic outcomes.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3